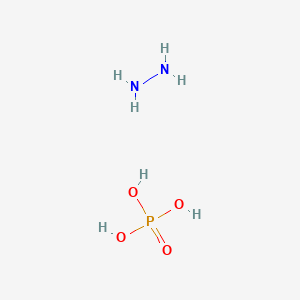

Hydrazine phosphate

Description

Properties

CAS No. |

15823-35-5 |

|---|---|

Molecular Formula |

H7N2O4P |

Molecular Weight |

130.04 g/mol |

IUPAC Name |

hydrazine;phosphoric acid |

InChI |

InChI=1S/H4N2.H3O4P/c1-2;1-5(2,3)4/h1-2H2;(H3,1,2,3,4) |

InChI Key |

VFTOLAKHPLTCIF-UHFFFAOYSA-N |

SMILES |

NN.OP(=O)(O)O |

Canonical SMILES |

NN.OP(=O)(O)O |

Other CAS No. |

15823-35-5 |

Related CAS |

302-01-2 (Parent) |

Synonyms |

hydrazinium dihydrogen phosphate |

Origin of Product |

United States |

Structural Elucidation and Solid State Chemistry of Hydrazine Phosphate Systems

Advanced Crystallographic Investigations

Single-crystal X-ray diffraction stands as the definitive method for the structural characterization of crystalline hydrazine (B178648) phosphate (B84403) materials, offering precise atomic coordinates and revealing the complex three-dimensional frameworks.

The synthesis of hydrazine metal phosphates, such as hydrazine iron(III) phosphate, [Fe(PO₄)(N₂H₄)]n, is often achieved under hydrothermal conditions. vulcanchem.comresearchgate.net Single-crystal X-ray diffraction analysis of this compound reveals a structure built upon an asymmetric unit containing one Fe(III) atom, one P atom, and several O, N, and H atoms in general positions. researchgate.netcjcatal.com Specifically, the Fe(III) atom is located on an inversion center and the phosphorus atom on a twofold rotation axis. researchgate.net

The analysis confirms the formation of a three-dimensional framework where each phosphate (PO₄³⁻) tetrahedron acts as a bridge, connecting four different Fe(III) centers. ajol.info Concurrently, the neutral hydrazine (N₂H₄) molecules also function as bridging ligands, each linking two Fe(III) atoms. cjcatal.comajol.info This dual-bridging role of both the phosphate anions and hydrazine ligands results in a robust and complex network structure. cjcatal.com Similarly, studies on other systems, like cobalt hydrazine phosphate, have been conducted using single-crystal X-ray diffraction to determine their stoichiometry and structure. jocpr.com

In hydrazine iron(III) phosphate, the Fe(III) ion is central to a slightly distorted octahedron with a FeO₄N₂ coordination environment. cjcatal.com This coordination sphere is composed of four oxygen atoms from four separate symmetry-related phosphate tetrahedra and two nitrogen atoms from two different symmetry-related hydrazine ligands. vulcanchem.comresearchgate.net The two hydrazine ligands are arranged in a trans configuration, occupying the axial positions of the octahedron, with the four oxygen atoms forming the equatorial plane. vulcanchem.comcjcatal.com

This arrangement results in an FeO₄ square that is further coordinated by the two axial hydrazine molecules. cjcatal.com The average Fe(III)—O bond length in this compound is approximately 1.97 Å, while the Fe(III)—N bond length is about 2.17 Å. vulcanchem.com The distortion in the FeO₄N₂ octahedron is a notable feature of this structure. cjcatal.com

Interactive Table: Selected Bond Distances in Hydrazine Iron(III) Phosphate

| Bond Type | Bond Length (Å) |

| Fe—O | 1.97 (average) |

| Fe—N | 2.17 (average) |

Interactive Table: Hydrogen Bond Geometry in Hydrazine Iron(III) Phosphate

| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| N—H1···O1 | 0.85(3) | 2.36(2) | 3.086(2) | 144(2) |

Data extracted from crystallographic information for [Fe(PO₄)(N₂H₄)]. ajol.info

The crystal structure of hydrazine iron(III) phosphate, [Fe(PO₄)(N₂H₄)], is isotypic with several analogous sulfate (B86663) compounds, namely [Co(SO₄)(N₂H₄)] and [Mn(SO₄)(N₂H₄)]. vulcanchem.comresearchgate.netcjcatal.comajol.info This means they share the same crystal structure type, despite the difference in the anionic group (phosphate vs. sulfate) and the metal cation. cjcatal.com

However, the substitution of a sulfate (SO₄²⁻) anion for a phosphate (PO₄³⁻) anion induces significant changes. Firstly, to maintain charge neutrality, the oxidation state of the transition metal is +III in the phosphate compound, compared to +II in the sulfate analogues. researchgate.netcjcatal.com This change in oxidation state and anion identity leads to differences in the coordination sphere, primarily affecting the metal-oxygen bond lengths. vulcanchem.comcjcatal.com For instance, the average Fe(III)—O bond length in the phosphate (1.97 Å) is considerably shorter than the average Co(II)—O bond length in the analogous sulfate (2.12 Å). vulcanchem.comcjcatal.com In contrast, the metal-nitrogen bond lengths remain similar. vulcanchem.comcjcatal.com This disparity causes the FeO₄N₂ octahedron in the phosphate structure to be more distorted than the corresponding octahedra in the sulfate compounds. vulcanchem.comcjcatal.com

Identification and Characterization of Intermolecular Interactions: Hydrogen Bonding Networks

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for corroborating crystallographic data and providing further insight into the bonding and functional groups within this compound compounds.

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the characteristic vibrational modes of this compound systems. The IR spectrum provides a "fingerprint" that confirms the presence of the constituent functional groups. For this compound, key spectral regions include the stretching vibrations for the P–O bonds of the phosphate group, which are typically observed in the 1100–1000 cm⁻¹ range. Additionally, the N–H bending vibrations from the hydrazine or hydrazinium (B103819) moiety appear in the 1600–1500 cm⁻¹ region.

In related metal-hydrazine sulfate complexes, the ν(N–N) stretching mode of the hydrazine ligand is a diagnostic band. Its position indicates the coordination mode of the hydrazine: it appears near 930 cm⁻¹ when hydrazine acts as a unidentate ligand, and shifts to around 970 cm⁻¹ when it functions as a bridging bidentate ligand, as is the case in many of these frameworks. ajol.info For complexes containing phosphate groups, such as those involving phosphate adsorption on metal oxides, bands in the 1200-850 cm⁻¹ range are indicative of adsorbed phosphate species. researchgate.net Specifically, bands around 1101 cm⁻¹, 1030 cm⁻¹, and 1005 cm⁻¹ have been ascribed to a protonated bidentate binuclear phosphate complex. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of hydrazine-phosphate systems. Both ³¹P and ¹H NMR provide critical insights into the connectivity and chemical environment of atoms within these compounds.

³¹P NMR Spectroscopy ³¹P NMR is particularly informative for probing the phosphate group. With a natural isotopic abundance of 100% and a spin of ½, the ³¹P nucleus provides sharp signals over a wide chemical shift range, making it highly sensitive to its local electronic environment huji.ac.ilwikipedia.org. Chemical shifts are typically referenced to an external standard of 85% phosphoric acid (H₃PO₄), which is assigned a shift of 0 ppm wikipedia.org.

In the context of hydrazine-phosphate interactions, ³¹P NMR is instrumental in monitoring chemical reactions. For instance, in the reaction of bis(2,4-dinitrophenyl) phosphate with hydrazine, ³¹P NMR spectroscopy has been used to demonstrate that the reaction proceeds via N-phosphorylation, where a phosphorus-nitrogen bond is formed nih.gov. The analysis of such reactions is often performed with proton decoupling to simplify the spectra by removing spin-spin coupling effects huji.ac.il. However, the low solubility of some reactants in common NMR solvents can occasionally preclude analysis by ³¹P NMR .

¹H NMR Spectroscopy ¹H NMR spectroscopy complements ³¹P NMR by providing information about the hydrazine moiety and any associated protons. The chemical shifts of the amine protons (NH and NH₂) in hydrazine and its derivatives are sensitive to factors such as solvent, concentration, and coordination nih.gov. For example, in an iron-hydrazido complex ([PhBPmter₃]Fe(N₂H₃)), the NH and NH₂ protons appear as broad doublets centered at 6.43 ppm and 3.81 ppm, respectively nih.gov. In studies of complex biomolecules like lipoteichoic acid, which contains a phosphate backbone, treatment with hydrazine to de-O-acylate the molecule significantly improves the resolution of ¹H NMR spectra, allowing for a more detailed structural analysis of the carbohydrate and phosphate components researchgate.net.

The table below summarizes representative NMR data for nuclei in environments relevant to hydrazine-phosphate systems.

| System | Nucleus | Chemical Shift (δ, ppm) | Reference/Context |

|---|---|---|---|

| [PhBPmter₃]Fe(N₂H₃) | ¹H | 6.43 (NH) | Iron-hydrazido complex nih.gov |

| [PhBPmter₃]Fe(N₂H₃) | ¹H | 3.81 (NH₂) | Iron-hydrazido complex nih.gov |

| Reaction of bis(2,4-dinitrophenyl) phosphate + Hydrazine | ³¹P | Not specified | Used to confirm N-phosphorylation nih.gov |

| Diethyl phosphonate (B1237965) | ³¹P | ~7 | Example of a simple organic phosphate huji.ac.il |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Material Characterization and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile method employed for both the qualitative characterization of hydrazine-phosphate materials and the quantitative monitoring of their formation or subsequent reactions. The technique relies on the absorption of UV or visible light, which promotes electronic transitions within a molecule.

Reaction Monitoring and Quantification A prominent application of UV-Vis spectroscopy is in the quantitative analysis of phosphate, often using hydrazine as a key reagent. In the "molybdenum blue" method, phosphate ions react with an acidic molybdate (B1676688) solution to form a phosphomolybdate complex. Hydrazine sulfate then acts as a reducing agent, converting this intermediate into a stable, intensely blue-colored ammonium (B1175870) phosphomolybdate complex uns.ac.iduns.ac.id. The concentration of this blue complex, which is directly proportional to the initial phosphate concentration, is determined by measuring its absorbance at a wavelength maximum (λmax) typically found in the range of 689 nm to 840 nm uns.ac.idinnspub.netamazonaws.com. The kinetics of this complexation reaction have been studied, revealing that the rate of formation can be sensitive to the concentration of the hydrazine ligand amazonaws.comjournalajocs.com.

UV-Vis spectroscopy is also used to monitor the presence of hydrazine in phosphate-containing drug substances, such as sitagliptin (B1680988) phosphate. scholarsresearchlibrary.com In this quality control application, hydrazine is reacted with a chromogenic agent like p-dimethylaminobenzaldehyde, which results in a yellow-colored product. The intensity of the color, measured at its λmax of approximately 458 nm, is proportional to the hydrazine concentration scholarsresearchlibrary.com.

Material Characterization The interaction between hydrazine derivatives and phosphate ions can be directly observed using UV-Vis spectroscopy. When certain chromogenic hydrazine-based receptors bind with dihydrogen phosphate (H₂PO₄⁻), a distinct color change can occur, for instance, from light yellow to brown tandfonline.com. This visual change is accompanied by a significant shift in the absorption spectrum, typically a bathochromic (red) shift to a longer wavelength, which confirms the formation of a new complex between the receptor and the anion tandfonline.com.

The following table details key applications of UV-Vis spectroscopy in the study of hydrazine and phosphate systems.

| Application | Interaction/Reaction | Chromophore | λmax (nm) | Reference |

|---|---|---|---|---|

| Phosphate Quantification | Reduction of phosphomolybdate complex by hydrazine | Molybdenum Blue Complex | 689-840 | uns.ac.idinnspub.netamazonaws.com |

| Hydrazine Quantification in Sitagliptin Phosphate | Reaction of hydrazine with p-dimethylaminobenzaldehyde | Yellow Schiff base product | 458 | scholarsresearchlibrary.com |

| Anion Sensing | Complexation of a hydrazine receptor with H₂PO₄⁻ | Receptor-anion complex | ~500 (shifted from ~388) | tandfonline.com |

Impact of Hydrazine-Phosphate Interactions on Mineral Crystallography

Modulation of Crystal Size and Crystallinity in Phosphate-Based Minerals by Hydrazine Treatment

Research has demonstrated that treating phosphate-based biominerals with hydrazine can significantly alter their crystallographic properties. Studies focused on bone, which is primarily composed of the phosphate mineral hydroxyapatite, have shown that deproteination using hydrazine induces a notable increase in both the size and the degree of crystallinity of the mineral crystals researchgate.netnih.govresearchgate.net.

This effect was quantified using X-ray Diffraction (XRD), where the width of the diffraction peaks is inversely related to the crystal size and perfection. It was found that hydrazine treatment led to sharper XRD peaks, indicating enhanced crystallinity nih.govresearchgate.net. Furthermore, the extent of this structural modification was found to be dependent on the reaction conditions. Increasing the temperature of the hydrazine treatment, for example from 25°C to 55°C, amplified the increase in crystal size and crystallinity nih.govresearchgate.net. While hydrazine is effective for removing the organic matrix from minerals like bone and dental calculus for analysis, this alteration of the mineral phase itself is a critical consideration researchgate.netusu.edu.

The table below summarizes the observed effects of hydrazine treatment on the crystallinity of phosphate minerals.

| Mineral System | Treatment | Observed Effect on Crystal Size & Crystallinity | Reference |

|---|---|---|---|

| Bovine Bone Mineral (Hydroxyapatite) | Hydrazine at 25°C | Noteworthy Increase | nih.govresearchgate.net |

| Bovine Bone Mineral (Hydroxyapatite) | Hydrazine at 55°C | Enhanced Increase (greater than at 25°C) | nih.govresearchgate.net |

Mechanistic Insights into Ion Removal and Lattice Re-organization

The mechanism proposed to explain the increase in crystal size and crystallinity in phosphate minerals following hydrazine treatment is based on the chemical removal of specific ions from the mineral structure, which facilitates a subsequent reorganization of the crystal lattice researchgate.netnih.govresearchgate.net.

Biological apatites, such as the mineral in bone, are not pure hydroxyapatite. Their crystal lattice contains various ionic substitutions and impurities that introduce strain and disorder, limiting crystal size and perfection. Key among these are carbonate (CO₃²⁻) and non-apatitic, labile environments, including acid phosphate (HPO₄²⁻) groups researchgate.netnih.gov.

Reaction Mechanisms and Chemical Reactivity of Hydrazine Phosphate Systems

Oxidation Pathways and Mechanisms of Hydrazine (B178648)

The oxidation of hydrazine is a multifaceted process influenced by various factors, including the presence of oxygen, metal ions, and phosphate (B84403).

In aqueous solutions, the primary degradation pathway for hydrazine (N₂H₄) in the presence of oxygen is a four-electron oxidation process that yields nitrogen gas (N₂) and water. dtic.milresearchgate.net This reaction can be summarized as: N₂H₄ + O₂ → N₂ + 2H₂O. dtic.mil The complete oxidation of hydrazine is crucial to prevent the formation of ammonia (B1221849) (NH₃), which can result from incomplete oxidation or spontaneous decomposition. nih.gov The electro-oxidation of hydrazine is also recognized as a four-electron process, leading to the formation of dinitrogen. researchgate.net This process is irreversible, as evidenced by the absence of a cathodic peak in cyclic voltammetry studies. researchgate.net

The oxidation of hydrazine can proceed through different mechanistic pathways, including the alternating and distal pathways, which are distinguished by the adsorption configuration of the *N₂H₂ intermediate. oaepublish.com Theoretical studies suggest that the complete oxidation of hydrazine involves a series of proton-coupled electron transfer (PCET) steps, proceeding through intermediates such as *N₂H₃, *N₂H₂, and *N₂H. nih.gov

The rate of hydrazine oxidation in aqueous solutions is significantly accelerated by the presence of catalysts, particularly transition metal ions like copper(II) (Cu(II)) and phosphate ions. dtic.milresearchgate.netoup.com These catalysts facilitate the abstraction of a hydrogen ion (H⁺) from the hydrazine molecule. dtic.mil The catalytic action of Cu(II) is believed to initiate the oxidation process through the formation of a hydrazyl radical. dtic.milresearchgate.net

The presence of phosphate ions also promotes the abiotic oxidation of hydrazine to N₂ in aqueous solutions. researchgate.net Studies have shown a correlation between the concentration of both Cu(II) and phosphate ions and the evolution of ammonia, a byproduct of a side reaction. dtic.milresearchgate.net The catalytic effect of metal ions is a key area of research, with studies exploring various transition metals like iron, nickel, and manganese to enhance the degradation of hydrazine. dtic.milmdpi.com Transition metal phosphides, such as cobalt phosphide (B1233454) (CoP), have also emerged as effective catalysts for hydrazine oxidation. rsc.orgnih.gov Doping CoP with other transition metals can further modulate its catalytic activity. rsc.org

| Catalyst/Ion | Effect on Hydrazine Oxidation | Observed Byproducts |

|---|---|---|

| Copper(II) (Cu(II)) | Accelerates oxidation rate | Ammonia |

| Phosphate Ions | Accelerates oxidation rate | Ammonia |

| Iron (Fe) | Catalyzes oxidation | Nitrogen |

| Cobalt Phosphide (CoP) | Efficient catalyst | - |

The initial step in the catalyzed oxidation of hydrazine often involves the formation of a hydrazyl radical (N₂H₃•). researchgate.netoup.com This one-electron oxidation step is accelerated by catalysts like Cu(II) and phosphate ions. researchgate.netoup.com The formation of this radical intermediate can lead to different reaction pathways.

One pathway involves the dimerization of two hydrazyl radicals to form tetrazane (B14724677) (N₄H₆), which subsequently decomposes into nitrogen gas and ammonia (2N₂H₄ → 2N₂H₃• → N₄H₆ → N₂ + 2NH₃). oup.com Another possibility is the reaction of the hydrazyl radical with other species in the solution. nih.gov The stability and subsequent reactions of hydrazyl radicals are a subject of ongoing research, with studies exploring their generation and capture through various chemical reactions. nih.govencyclopedia.pub For instance, stable hydrazyl radicals like DPPH• (2,2-diphenyl-1-picrylhydrazyl) are used to study radical scavenging activities. encyclopedia.pubkyoto-u.ac.jp The formation of a transient radical cation (N₂H₄•⁺) at an electrode surface has also been observed during the electrochemical oxidation of hydrazine. researchgate.net

Catalytic Effects of Transition Metal Ions (e.g., Cu(II)) and Phosphate Ions on Hydrazine Oxidation

Chemical Transformation within Enzymatic Analogues and Biochemical Processes

Hydrazine can also interact with and be transformed by enzymatic systems, notably acting as a substrate or inhibitor in reactions involving phosphate-containing compounds.

Carbamyl phosphate synthetase (CPS), an enzyme crucial for the urea (B33335) cycle and pyrimidine (B1678525) biosynthesis, can utilize hydrazine as a substitute for its natural substrate, ammonia. semanticscholar.orgucl.ac.uk In this role, hydrazine acts as a competitive inhibitor of carbamyl phosphate synthesis. semanticscholar.org The inhibitory constant (Ki) for hydrazine has been determined to be 10 mM. semanticscholar.org This inhibition is thought to occur because hydrazine replaces ammonia or decomposes an activated carbonate intermediate in the reaction pathway. semanticscholar.org

While hydrazine can replace ammonia as a substrate, it leads to the formation of a different product, thereby disrupting the normal function of the enzyme. semanticscholar.orgucl.ac.uk It's noteworthy that other amines, such as hydroxylamine (B1172632), also act as competitive inhibitors of CPS. semanticscholar.org However, unlike hydrazine, hydroxylamine does not appear to form a corresponding carbamyl phosphate derivative. semanticscholar.org

When hydrazine acts as a substrate for carbamyl phosphate synthetase, it is incorporated into a labile phosphate compound identified as N-aminocarbamyl phosphate. semanticscholar.orgucl.ac.uk This product accumulates when the enzymatic reaction is carried out with hydrazine instead of ammonia. semanticscholar.org

N-aminocarbamyl phosphate has been characterized based on several properties that distinguish it from the natural product, carbamyl phosphate. It contains hydrazine, bicarbonate, and phosphate in equal amounts. semanticscholar.org It is more acid-labile and base-stable than carbamyl phosphate. semanticscholar.org Furthermore, N-aminocarbamyl phosphate migrates more slowly towards the anode at pH 6 in an electrical field compared to carbamyl phosphate. semanticscholar.org Crucially, N-aminocarbamyl phosphate cannot serve as a substrate for the subsequent enzyme in the urea cycle, ornithine transcarbamylase, thus inhibiting the formation of citrulline. semanticscholar.orgucl.ac.uk

| Property | Carbamyl Phosphate | N-Aminocarbamyl Phosphate |

|---|---|---|

| Substrate for Ornithine Transcarbamylase | Yes | No |

| Acid Stability | More stable | Markedly more labile |

| Base Stability | Less stable | More stable |

| Electrophoretic Mobility (pH 6) | Faster towards anode | Slower towards anode |

Hydrazine as a Substrate or Inhibitor in Carbamyl Phosphate Synthetase Reactions

Disproportionation and Decomposition Pathways

The chemical behavior of hydrazine and its derivatives is marked by their potential to undergo disproportionation and decomposition, yielding various nitrogen-containing products. These pathways are often complex, involving reactive intermediates that dictate the final product distribution.

The formation of hydrazine and dinitrogen gas from certain reactions can proceed through the transient intermediate, diimide (HN=NH), also known as diazene. rsc.orgnih.gov Diimide itself is unstable and can undergo a disproportionation reaction to produce hydrazine and nitrogen gas. rsc.orgwikipedia.org

One illustrative pathway involves the reaction of hydroxylamine with an activated phosphate triester, such as 2,4-dinitrophenyl diethyl phosphate. In this reaction, hydroxylamine, a unique ambident nucleophile, attacks the hard electrophilic phosphorus center through its oxygen atom. rsc.org This leads to the formation of an O-phosphorylated hydroxylamine derivative. In the presence of excess hydroxylamine, this intermediate rapidly decomposes. rsc.org Computational studies using post-Hartree-Fock quantum chemical calculations support that the process is initiated by the nucleophilic attack of a second hydroxylamine molecule on the nitrogen center of the hydroxylamine-O-phosphate ester. rsc.orgrsc.org

The subsequent steps involve the dehydration of a hydroxylhydrazine intermediate, a process that can be catalyzed by water molecules, to yield diimide. rsc.orgrsc.org Once formed, diimide can follow two main pathways:

Reduction: It can act as a powerful reducing agent. A common test for the presence of diimide is its ability to reduce fumaric acid to succinic acid. rsc.org

Disproportionation: Two molecules of diimide can react, particularly in the cis form, through a cyclic hydrogenation process. This involves a four-membered cyclic transition state with a low activation barrier, leading to the formation of one molecule of stable hydrazine (N₂H₄) and one molecule of nitrogen gas (N₂). rsc.orgrsc.org

Hydrazine (N₂H₄) can decompose through several pathways, including disproportionation to form ammonia (NH₃) and nitrogen gas (N₂). wikipedia.org This process can be uncatalyzed at high temperatures or, more commonly, facilitated by a catalyst.

Reaction 1: 3 N₂H₄ → 4 NH₃ + N₂ wikipedia.org

Mechanistic studies have focused on transition metal complexes as catalysts for this transformation. For instance, an iron complex featuring a pincer-type bis(pyrazole) ligand has been shown to catalyze the disproportionation of hydrazine. researchgate.net Density functional theory (DFT) calculations suggest a plausible pathway involving proton-coupled electron transfer. researchgate.net The mechanism is initiated by the coordination of a hydrazine molecule to the iron center. A pyrazole (B372694) NH group on the ligand promotes the heterolytic N-N bond cleavage of the coordinated hydrazine via a hydrogen bond. researchgate.netresearchgate.net This cooperative action between the metal center and the proton-responsive ligand facilitates the transfer of protons and electrons, leading to the formation of an amido ligand and subsequently a hydrazido(1−) complex. researchgate.net This ultimately results in the generation of ammonia and dinitrogen.

The catalytic decomposition of hydrazine nitrate (B79036) on a Ruthenium-on-carbon (Ru/C) catalyst in nitric acid also involves a heterogeneous catalytic disproportionation of hydrazine nitrate at the catalyst's surface. rsc.org

Investigations into related compounds, such as 1,2-diphenylhydrazine, using a highly electrophilic cationic pentavalent phosphorus (P^V) center, have also shed light on disproportionation mechanisms. This system promotes the disproportionation to aniline (B41778) and azobenzene, illustrating how main-group elements can catalyze redox processes typically associated with transition metals. nih.gov The reaction is enabled by the cooperation between a redox-active ligand and the electrophilic phosphorus atom. nih.gov

Diimide Intermediates in the Formation of Hydrazine and Nitrogen Gas

Nucleophilic Reactivity and Derivatization Reactions

Hydrazine is a potent nucleophile, a property enhanced by the presence of adjacent lone pairs of electrons (the alpha effect). This reactivity is central to its derivatization reactions, including those with phosphorus-containing electrophiles and carbonyl compounds.

The Atherton-Todd reaction provides another context for the nucleophilic character of hydrazine towards phosphorus compounds. In this reaction, a dialkyl phosphite (B83602) reacts with a carbon tetrahalide and an alcohol or amine. While amines are common, hydrazine can also be employed as the nucleophile, leading to the formation of phosphoramidates. beilstein-journals.org

Furthermore, the synthesis of hydrazides from esters can be effectively catalyzed by phosphoric acid. The reaction of phenylhydrazine (B124118) with various esters, such as ethyl acetate (B1210297), proceeds efficiently under reflux in the presence of a catalytic amount of phosphoric acid. afinitica.com This suggests a base-acid catalyzed mechanism where phosphoric acid acts as the acid and the H₂PO₄⁻ ion acts as the base. afinitica.com This method is suitable for a range of esters, although reaction times vary depending on the substrate. afinitica.com

Table 1: Reaction Times for Phosphoric Acid-Catalyzed Phenylhydrazide Formation This interactive table summarizes the required reflux times for the reaction of phenylhydrazine with various esters in the presence of phosphoric acid.

| Ester Type | Example | Required Reflux Time |

|---|---|---|

| Formates | - | 0.5 hours |

| Lower Aliphatic | Ethyl Acetate | 1 hour |

| Higher Aliphatic | Caprylates | Up to 3 hours |

| Benzoates | - | Up to 3 hours |

| Higher Dibasic Acid Esters | Ethyl Adipate | Up to 5 hours |

| Salicylates | Methyl Salicylate | Up to 5 hours |

The reaction between an aldehyde or ketone and a hydrazine to form a hydrazone is a cornerstone of chemical biology, but it is often very slow under physiological (neutral pH) conditions. nih.govnih.gov Research has demonstrated that placing a phosphate group on an aromatic ring at the ortho position relative to an aldehyde functionality dramatically accelerates the rate of hydrazone formation. nih.govthieme-connect.comsciprofiles.com

This rate enhancement is attributed to the phosphate group acting as an intramolecular general acid catalyst. nih.govrsc.org At neutral pH, the phosphate group (with a pKa near 7) can exist in its protonated form and serve as an internal proton source, facilitating the dehydration step in hydrazone formation, which is often rate-limiting. nih.gov This intramolecular catalysis increases the reaction rate by over an order of magnitude compared to an analogous compound with a phenol (B47542) group at the same position. nih.gov

Kinetic studies comparing the reaction of coumarin (B35378) hydrazide with salicylaldehyde-phosphate (SA-P) and its non-phosphorylated counterpart (fY) illustrate this effect. The reaction with SA-P is essentially complete within 12 hours, whereas the reaction with fY is not complete even after 36 hours. nih.gov The effect is even more pronounced with more reactive aromatic hydrazines, where the reaction can be complete in under 30 minutes. nih.gov

Table 2: Comparative Reactivity in Hydrazone Formation This interactive table compares reaction completion times for different aldehyde and hydrazine/hydrazide pairs, demonstrating the catalytic effect of the ortho-phosphate (B1173645) group.

| Aldehyde | Reactant | Approximate Completion Time |

|---|---|---|

| Salicylaldehyde-Phosphate (SA-P) | Coumarin Hydrazide | ~12 hours |

| fY (non-phosphorylated analog) | Coumarin Hydrazide | > 36 hours |

| Salicylaldehyde-Phosphate (SA-P) | Aromatic Hydrazine | < 30 minutes |

In addition to its catalytic role, the ortho-phosphate group confers another significant advantage: it increases the aqueous solubility of both the aldehyde reactant and the resulting hydrazone product. nih.govnih.govsciprofiles.com This is particularly beneficial when working with hydrophobic molecules, such as fluorescent probes, in biological systems. nih.gov

Table of Mentioned Compounds

| Compound Name | Chemical Formula / Type |

|---|---|

| Hydrazine phosphate | N₂H₄·H₃PO₄ |

| Hydrazine | N₂H₄ |

| Nitrogen Gas | N₂ |

| Diimide (Diazene) | N₂H₂ |

| Ammonia | NH₃ |

| 2,4-dinitrophenyl diethyl phosphate | C₁₀H₁₃N₂O₆P |

| Hydroxylamine | NH₂OH |

| Hydroxylhydrazine | H₂NNHOH |

| Fumaric Acid | C₄H₄O₄ |

| Succinic Acid | C₄H₆O₄ |

| 1,2-diphenylhydrazine | C₁₂H₁₂N₂ |

| Aniline | C₆H₅NH₂ |

| Azobenzene | C₁₂H₁₀N₂ |

| Hydrazine nitrate | N₂H₅NO₃ |

| p-nitrophenyl phosphate | C₆H₆NO₆P |

| Dialkyl phosphite | (RO)₂P(O)H |

| Phenylhydrazine | C₆H₅NHNH₂ |

| Ethyl acetate | C₄H₈O₂ |

| Hydrazone | R₂C=NNR₂ |

| Salicylaldehyde-phosphate (SA-P) | Phosphate-substituted aromatic aldehyde |

Theoretical and Computational Chemistry of Hydrazine Phosphate

Quantum Chemical Calculations (e.g., MP2/6-31G(d))

Quantum chemical calculations are fundamental to understanding the structure, stability, and reactivity of molecules at the electronic level. Post-Hartree–Fock methods, such as Møller–Plesset perturbation theory (MP2), are widely employed to incorporate electron correlation effects, which are crucial for accurate predictions.

In studies of reactions involving phosphate (B84403) esters and hydrazine (B178648) precursors, the MP2 method with the 6-31G(d) basis set has been effectively utilized. rsc.org For instance, this level of theory was applied to investigate the mechanism of hydrazine formation from the reaction of excess hydroxylamine (B1172632) with a phosphate triester, 2,4-dinitrophenyl diethyl phosphate. rsc.orgrsc.orgrsc.org The calculations demonstrated that the formation of hydrazine is initiated by the nucleophilic attack of a hydroxylamine nitrogen atom on the nitrogen center of an intermediate, hydroxylamine-O-phosphate ester. rsc.orgrsc.orgrsc.org

The MP2/6-31G(d) level of theory is also used to determine the geometries of reactants, intermediates, and transition states, as well as to calculate their relative energies and activation barriers. rsc.org For example, the activation barrier for the cyclic hydrogenation of two moles of cis-diimide, a key step leading to hydrazine, was found to be very low (1.0 kcal mol⁻¹) at this level of theory. rsc.orgrsc.org Such calculations provide critical data on the thermodynamic and kinetic feasibility of proposed reaction pathways. Further refinement of the potential energy surface is often achieved by applying higher-level basis sets, such as MP2/6-311++G(d,p), to the geometries optimized at the MP2/6-31G(d) level. rsc.org

Table 1: Application of MP2/6-31G(d) in Reaction Mechanism Studies

| Studied Aspect | Finding | Source |

|---|---|---|

| Initiation Step | Formation of hydrazine and nitrogen gas begins with the attack of hydroxylamine's nitrogen atom on the nitrogen of a hydroxylamine-O-phosphate ester intermediate. | rsc.orgrsc.orgrsc.org |

| Intermediate Stability | The dehydration of a hydroxylhydrazine intermediate to form diimide is catalyzed by water molecules. | rsc.orgrsc.org |

| Transition State Barrier | The formation of hydrazine and nitrogen gas from cis-diimide proceeds via a four-membered cyclic transition state with a calculated activation barrier of 1.0 kcal mol⁻¹. | rsc.orgrsc.org |

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a popular and powerful computational method for studying the electronic structure and reactivity of chemical systems. mdpi.com It offers a good balance between computational cost and accuracy, making it suitable for a wide range of applications, from geometry optimization to the calculation of molecular properties. mdpi.comekb.eg

DFT is used to calculate global reactivity descriptors, which provide insight into the stability and chemical reactivity of molecules. ekb.egnih.gov These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov Key descriptors include:

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

In a study related to hydrazine formation, the DFT functional M06-2X was used to examine the potential energy surface, showing results consistent with MP2 calculations. rsc.org Furthermore, DFT has been used to calculate Fukui functions, which identify the most reactive sites within a molecule for nucleophilic and electrophilic attack. rsc.orgmdpi.com For instance, calculations on a hydroxylamine-O-phosphate ester helped rationalize why the nitrogen atom of hydroxylamine preferentially attacks the nitrogen center of the ester rather than the phosphorus center. rsc.org

Table 2: Conceptual DFT Reactivity Descriptors

| Descriptor | Formula | Significance | Source |

|---|---|---|---|

| Ionization Potential (IP) | IP ≈ -EHOMO | Energy needed to remove an electron. | nih.gov |

| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released upon gaining an electron. | nih.gov |

| Electronegativity (χ) | χ = (IP + EA) / 2 | Measures electron-attracting tendency. | nih.gov |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Resistance to deformation of electron cloud. | mdpi.comnih.gov |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness; measures polarizability. | ekb.egnih.gov |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity to accept electrons. | mdpi.comnih.gov |

In Silico Modeling for Elucidating Reaction Mechanisms

In silico modeling, which encompasses a range of computational techniques, is indispensable for unraveling complex reaction mechanisms. rsc.orgrsc.org It allows researchers to build a step-by-step molecular-level picture of a chemical transformation, identifying intermediates and transition states that connect reactants to products. rsc.orgresearchgate.net

A prominent example is the computational investigation into the formation of hydrazine and nitrogen gas from the reaction between excess hydroxylamine and 2,4-dinitrophenyl diethyl phosphate. rsc.orgrsc.orgrsc.org Experimental observations showed the unexpected production of hydrazine, and in silico modeling was employed to clarify the underlying mechanism. rsc.org The study revealed that the reaction does not stop at the expected O-phosphorylated product. Instead, this hydroxylamine-O-phosphate ester acts as an intermediate that is further attacked by another hydroxylamine molecule. rsc.orgrsc.org

The modeling showed that the attack occurs at the nitrogen center of the intermediate, leading to a hydroxylhydrazine species. rsc.orgrsc.org This intermediate then undergoes a water-catalyzed dehydration to form diimide. rsc.orgrsc.org Finally, the computational model demonstrated that two molecules of cis-diimide react through a cyclic transition state to yield the stable products, hydrazine and nitrogen gas. rsc.orgrsc.orgrsc.org This detailed pathway could not have been fully characterized without the aid of in silico methods.

Potential Energy Surface Mapping and Transition State Characterization

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that maps the potential energy of a system as a function of its atomic coordinates. libretexts.orgpennylane.ai It provides a theoretical landscape for a chemical reaction, where stable reactants and products are located in energy minima (valleys), and the paths between them cross over saddle points. libretexts.orgfiveable.me These saddle points correspond to the transition state (TS) of the reaction, which represents the highest energy barrier along the minimum energy pathway. libretexts.orgfiveable.me

Characterizing the PES is crucial for understanding reaction kinetics. The energy difference between the reactants and the transition state defines the activation energy (Ea), which governs the reaction rate. fiveable.me Computational methods are used to locate these stationary points (minima and saddle points) on the PES. libretexts.org

In the context of hydrazine formation from a phosphate ester, computational mapping of the PES was critical. rsc.org The calculations identified a key four-membered cyclic transition state (TS4) for the reaction between two cis-diimide molecules to produce hydrazine and nitrogen gas. rsc.orgrsc.org The characterization of this transition state revealed a very low activation barrier of only 1.0 kcal/mol, explaining why this step is highly favorable. rsc.orgrsc.org The analysis of the PES and the properties of the transition states provided a quantitative basis for the proposed reaction mechanism. rsc.org

Table 3: Calculated Activation Barriers for Key Reaction Steps

| Reaction Step | Computational Method | Calculated Activation Barrier (kcal/mol) | Significance | Source |

|---|---|---|---|---|

| Cyclic hydrogenation of two cis-diimide molecules | MP2/6-31G(d) | 1.0 | A small barrier indicates this step is fast and highly favorable, leading to stable hydrazine and nitrogen gas. | rsc.orgrsc.org |

Ab Initio Molecular Dynamics Simulations for Anion-Oxidant Interactions

Ab initio molecular dynamics (AIMD) is a powerful simulation technique that combines classical molecular dynamics with electronic structure calculations performed "on-the-fly" for the interacting atoms. This method allows for the study of dynamic processes, including chemical reactions, proton transfers, and complex intermolecular interactions in condensed phases, without the need for pre-parameterized force fields. mpg.demdpi.com

AIMD is particularly well-suited for studying the behavior of ions in solution, such as the phosphate anion. researchgate.net Simulations can reveal the structure and dynamics of the ion's solvation shells and capture complex phenomena like large-amplitude motions and proton transfers between the anion and surrounding solvent molecules. mpg.deuniroma1.it For example, AIMD simulations of the monohydrated dihydrogen phosphate anion (H₂PO₄⁻(H₂O)) have shown that the water molecule undergoes significant large-amplitude motion even at low temperatures, which has a qualitative impact on its infrared spectrum. mpg.de

In the context of hydrazine phosphate, AIMD could be used to model the dynamic interactions between the phosphate anion and an oxidant in an aqueous environment. Such simulations would provide detailed insight into the structural fluctuations, hydrogen bonding network, and potential reaction pathways at a molecular level. researchgate.net By tracking the atomic trajectories and the evolution of the electronic structure over time, AIMD can elucidate the mechanism of oxidation, including bond-breaking and bond-forming events and the role of the solvent in mediating these processes. mdpi.comuniroma1.it

Catalytic and Electrocatalytic Applications of Hydrazine Phosphate

Heterogeneous Catalysis

Heterogeneous catalysis involving hydrazine (B178648) phosphate (B84403) often centers on the decomposition of hydrazine for applications such as hydrogen production and propellants. Phosphate-based materials serve as robust supports or as active catalytic components themselves, influencing the reaction pathways and efficiency.

Hydrazine Decomposition Catalysis by Phosphate-Supported Materials

Phosphate-supported materials are instrumental in the catalytic decomposition of hydrazine (N₂H₄), a reaction pivotal for producing hydrogen-containing gas mixtures for fuel cells and monopropellant thrusters. researchgate.netcolab.ws The support material's structural properties, such as specific surface area and porosity, significantly impact the dispersion and activity of the active metal components. mdpi.com For instance, activated carbon supports with high surface areas allow for efficient dispersion of ruthenium nanoparticles, leading to highly active catalysts for hydrazine nitrate (B79036) decomposition. mdpi.com

The interaction between hydrazine and the catalyst surface is a key factor. Studies using in-situ IR spectroscopy on palladium catalysts supported on aluminum oxide (Al₂O₃) show that hydrazine adsorbs onto the support and then diffuses to the active palladium clusters. researchgate.net This indirect adsorption pathway is considered more advantageous than direct adsorption onto the active metal sites. researchgate.net The primary role of the catalyst is to facilitate the decomposition of hydrazine into desired products, typically nitrogen gas (N₂) and hydrogen gas (H₂). The reaction selectivity is highly dependent on temperature and the nature of the catalyst. At lower temperatures (100–120°C), catalysts can achieve 100% selectivity for hydrogen, whereas selectivity tends to decrease as the temperature rises. researchgate.net

Development of Metal Phosphate Composites as Catalytic Substrates

Metal phosphate composites have emerged as a significant class of materials for hydrazine-related catalysis. These materials, particularly transition metal phosphides (TMPs) like nickel phosphide (B1233454) (Ni₂P), cobalt phosphide (CoP), and their binary or ternary combinations (e.g., NiCoP), are recognized for their catalytic activity. researchgate.net Phosphorus doping in metal alloys, such as nickel-cobalt (B8461503) (Ni-Co), has been shown to modify the electronic structure of the metal, enhancing its catalytic prowess for the hydrazine oxidation reaction (HzOR). researchgate.net

The synthesis of these composites often involves methods like co-precipitation or hydrothermal techniques. For example, nickel cobalt phosphate (NiCoPO) composites have been synthesized using a co-precipitation method, where the ratio of nickel to cobalt can be varied to optimize catalytic performance. mdpi.com The introduction of cobalt into nickel phosphate enhances catalytic activity by adjusting the electronic levels and textural properties of the material. mdpi.com Similarly, phosphorus-doped Ni-Co alloys supported on carbon (NiCoP/C) have been fabricated and demonstrated to have low apparent activation energy and high current density for HzOR, indicating superior catalytic performance. researchgate.net Research into Ni-Co-P heterostructure nanoarrays has shown that the interface between different phosphide phases (e.g., CoP nanoparticles and NiCoP nanowires) can lead to extremely low energy barriers for hydrazine oxidation. nih.gov

Electrocatalytic Oxidation of Hydrazine

The electrocatalytic oxidation of hydrazine (HzOR) is a thermodynamically favorable reaction (N₂H₄ + 4OH⁻ → N₂ + 4H₂O + 4e⁻, E° = -0.33 V vs. RHE) that holds great promise for energy conversion technologies like direct hydrazine fuel cells (DHzFCs) and energy-efficient hydrogen production via hydrazine-assisted water electrolysis. nih.govrsc.orgrsc.org Phosphate-based materials play a critical role in developing efficient and cost-effective electrocatalysts for this reaction.

Phosphate-Based Electrocatalysts for Energy Conversion

Nickel-cobalt phosphide (Ni-Co-P) heterostructures grown on nickel foam have been used as bifunctional catalysts for both HER and HzOR. An electrolyzer using these catalysts required a cell voltage of only 0.88 V to achieve a current density of 200 mA cm⁻², a significant improvement over traditional water electrolysis. nih.gov Furthermore, direct hydrazine fuel cells utilizing Ni-Co-P/NF as the anode catalyst have demonstrated peak power densities of 96 mW cm⁻². nih.gov These examples underscore the potential of phosphate-based catalysts as efficient and environmentally friendly alternatives for sustainable waste-to-energy conversion. mdpi.com

Design and Characterization of Advanced Electrode Materials (e.g., Boron Doped Diamond, Palladium, Nickel-Cobalt Alloys)

The performance of hydrazine electrocatalysis is heavily dependent on the electrode material. Research has focused on designing and characterizing various advanced materials to improve efficiency, stability, and cost-effectiveness.

Boron Doped Diamond (BDD): BDD electrodes are noted for their wide potential window, low background current, chemical inertness, and minimal surface adsorption. mdpi.comresearchgate.netjournal-iasssf.com These properties make BDD an excellent platform for studying electrocatalytic reactions. BDD itself is largely electrocatalytically inactive towards hydrazine oxidation, which allows it to serve as an ideal support for active catalyst nanoparticles, enabling the study of single nanoparticle collision events with high sensitivity. researchgate.netjournal-iasssf.com Direct electrochemical oxidation of hydrazine on a bare BDD electrode has been investigated, demonstrating that hydrazine can be detected and quantified, although the mechanism involves a high overpotential. mdpi.comresearchgate.net

Palladium (Pd): Palladium is a highly effective catalyst for hydrazine oxidation, often exhibiting high activity at low potentials. nih.govmdpi.com Palladium nanoparticles are frequently deposited on various substrates, such as carbon ionic liquid electrodes (CILE) or layered double hydroxides (LDH), to create modified electrodes with enhanced performance. nih.govingentaconnect.com For example, palladium nanoparticles on a CILE showed a well-defined oxidation peak for hydrazine at a low potential of -0.02V versus Ag/AgCl in a phosphate buffer solution. nih.gov The synergistic effect between palladium and the support material can lead to improved catalytic activity and sensitivity for hydrazine detection. mdpi.com

| Electrode Material | Support/Substrate | Electrolyte (pH) | Key Performance Metric | Reference |

|---|---|---|---|---|

| Palladium (Pd) Nanoparticles | Carbon Ionic Liquid Electrode (CILE) | Phosphate Buffer (7) | Oxidation Potential: -0.02 V vs Ag/AgCl | nih.gov |

| Boron Doped Diamond (BDD) | - | Phosphate Buffer (7.0) | Linear Range: 0.002–4.0 mM | researchgate.net |

| Nickel-Cobalt Phosphide (NiCoP) | Carbon (C) | 1.0 M KOH | Lowest Tafel slope among tested non-noble catalysts | |

| Palladium (Pd) Nanoparticles | Mg-Al Layered Double Hydroxide (B78521) (LDH) | Phosphate Buffer (7.0) | Detection Limit: 9.5×10⁻⁷ mol·L⁻¹ | ingentaconnect.com |

| Ni-Co-P Heterostructure | Nickel Foam (NF) | 1.0 M KOH + 0.1 M N₂H₄ | DHzFC Peak Power Density: 96 mW cm⁻² | nih.gov |

Electrochemical Kinetics and Reaction Mechanisms at Catalyst-Electrolyte Interfaces

The reaction mechanism can vary significantly depending on the electrode material and the pH of the electrolyte. rsc.orgresearchgate.net

Under alkaline conditions , the reaction is generally accepted as: N₂H₄ + 4OH⁻ → N₂ + 4H₂O + 4e⁻. nih.govrsc.org

Under acidic conditions , hydrazine exists as the protonated hydrazinium (B103819) ion (N₂H₅⁺), and the reaction proceeds as: N₂H₅⁺ → N₂ + 5H⁺ + 4e⁻. rsc.org

Studies on different catalysts have revealed intricate details of the reaction pathway.

At Palladium electrodes , research suggests that both unprotonated (N₂H₄) and protonated (N₂H₅⁺) forms of hydrazine are electroactive. A proposed mechanism involves the formation of a long-lived radical di-cation (N₂H₅•²⁺) as a stable intermediate on the voltammetric timescale. researchgate.net

On Nickel-Cobalt Phosphide (Ni-Co-P/NF) catalysts, an interesting phenomenon has been observed where the catalyst surface, which can be oxidized during the reaction to form metal phosphorus oxide (MPOₓ), is instantly recovered back to the active metal phosphide (MP) species by hydrazine. nih.gov This ensures high durability. Furthermore, at applied voltages above 0.2 V, a new reaction path involving the breakage of the N-N single bond in hydrazine has been proposed, leading to the accumulation of *NH₂ intermediates. nih.gov

The electrochemical oxidation of hydrazine can also be a self-inhibiting reaction. This is because the oxidation process generates protons, leading to a local decrease in pH at the electrode surface. This change in pH can cause the incoming, unprotonated hydrazine to form the electrochemically inactive protonated form, thus slowing the reaction kinetics. researchgate.net Kinetic parameters such as the Tafel slope are used to evaluate catalyst performance, with a lower Tafel slope indicating more favorable kinetics for the hydrazine oxidation reaction. researchgate.net

Homogeneous Catalysis

In the realm of homogeneous catalysis, where catalysts operate in the same phase as the reactants, hydrazine phosphate and related phosphate species exhibit unique functionalities. The phosphate moiety can act as an intramolecular catalyst, directly participating in bond-forming or bond-breaking steps within a single molecule. Furthermore, it plays a significant role in facilitating electron transfer and mediating redox reactions, which is crucial for various chemical and electrochemical processes.

Intramolecular Catalysis by Phosphate Groups in Organic Transformations

The strategic placement of a phosphate group within a reacting molecule can lead to significant rate enhancements through intramolecular catalysis. This phenomenon is particularly evident in organic transformations where the phosphate group can act as an internal general acid or base catalyst, facilitating reactions that would otherwise be sluggish.

A notable example is the formation of hydrazones from the reaction of aromatic aldehydes with hydrazines. Research has demonstrated that positioning a phosphate group at the ortho-position of an aromatic aldehyde dramatically accelerates the reaction rate. nih.gov In one study, the reaction rate was found to increase by an order of magnitude compared to analogous reactions without the phosphate group. nih.gov This acceleration is attributed to the phosphate group acting as an intramolecular general acid catalyst. nih.gov At a pH near the pKa of the phosphate group (~pH 7), the phosphate can exist in both protonated and deprotonated forms, allowing it to efficiently donate a proton to the carbonyl oxygen, thereby increasing its electrophilicity and facilitating the nucleophilic attack by hydrazine.

The reaction rate for an aldehyde containing an ortho-phosphate (B1173645) group (SA-P) with a hydrazine derivative was found to be 20 times faster than that of a similar aldehyde without the phosphate group at pH 7. nih.gov This rate enhancement highlights the efficiency of the intramolecular catalytic mechanism. The phosphate group not only accelerates the reaction but also improves the aqueous solubility of both the aldehyde reactant and the resulting hydrazone product. nih.gov

Table 1: Effect of Ortho-Phosphate Group on Hydrazone Formation Rate

| Reactant System | pH | Relative Rate Enhancement | Catalytic Mechanism |

|---|---|---|---|

| Aromatic Aldehyde + Hydrazine | <7 | Baseline | Buffer-proton catalyzed |

This principle of intramolecular catalysis by phosphate groups is not limited to hydrazone formation. Studies on the hydrolysis of aryl 2-carboxyphenyl phosphates have also shown a massive rate enhancement (10⁷–10⁸ fold) due to the neighboring carboxyl group acting as an intramolecular nucleophilic catalyst, forming a cyclic phosphate intermediate. rsc.org Similarly, the hydrolysis of dialkyl 2-carboxyphenyl phosphates is accelerated by about 10⁷ times due to the adjacent carboxyl group. rsc.org While these examples involve a carboxyl group rather than a direct hydrazine interaction, they underscore the potent catalytic ability of strategically placed functional groups in phosphate-containing molecules.

Role of Phosphate in Promoting Electron Transfer and Redox Reactions

Phosphate species, including the phosphate anion from this compound, are pivotal in promoting electron transfer and redox reactions, particularly in electrochemical contexts. They can act as proton-coupled electron-transfer (PCET) promoters and as components of buffer solutions that mediate the redox chemistry of various compounds, including hydrazine itself.

In the electrochemical synthesis of hydrazine via the oxidative N–N coupling of an ammonia (B1221849) surrogate like benzophenone (B1666685) imine, a phosphate base was investigated for its ability to promote the reaction. nih.govosti.gov This process relies on a proton-coupled electron-transfer mechanism. nih.gov While the study found that the PCET pathway promoted by the phosphate base had a very large overpotential (η ~ 1.6 V) compared to other mediators like iodine or copper, it demonstrates the fundamental role of phosphate in facilitating such reactions. nih.govosti.gov

Table 2: Overpotential in Electrochemical Imine-to-Azine Oxidation

| N-N Coupling Method | Mediator/Promoter | Overpotential (η) |

|---|---|---|

| Proton-Coupled Electron Transfer | Phosphate Base | ~1.6 V |

| Iodine-Mediated Reaction | Iodine | 470 mV |

Source: Adapted from studies on electrochemical hydrazine synthesis. nih.govosti.gov

The role of phosphate buffers in the electrochemical oxidation of hydrazine is also well-documented. Cyclic voltammetry studies of hydrazine oxidation often employ phosphate buffer solutions to maintain a stable pH, which is crucial as the reaction involves proton transfer. researchgate.netrsc.org The redox potential for PCET-mediated N-N coupling exhibits a Nernstian slope of approximately 50 mV/pKa unit, which is consistent with a one-electron, one-proton transfer pathway, highlighting the direct involvement of protons (mediated by the buffer) in the electron transfer process. nih.gov

Furthermore, research into novel organocatalysts has explored the redox cooperation between a phosphorus (P(V)) center and a redox-active ligand. chemistryviews.org In one instance, a phosphorus-containing complex was shown to catalyze the disproportionation of 1,2-(diphenyl)hydrazine into aniline (B41778) and azobenzene. chemistryviews.org This reactivity implies a redox cooperation where the central phosphorus atom facilitates the transfer of electrons, acting in a manner analogous to a metal center in a redox catalyst. chemistryviews.org This illustrates the inherent capacity of phosphorus centers, such as the one in a phosphate group, to participate in and promote redox reactions.

Coordination Chemistry and Complex Formation Involving Hydrazine and Phosphate

Synthesis and Characterization of Transition Metal Complexes with Hydrazine (B178648) and Phosphate (B84403) Ligands

The synthesis of transition metal complexes incorporating both hydrazine and phosphate ligands can be achieved through various methods, including hydrothermal reactions and solution-based approaches. nih.gov The choice of metal precursor, reaction conditions such as pH and temperature, and the stoichiometry of the reactants play a crucial role in determining the final product's composition and structure. For instance, the hydrothermal synthesis of cobalt(II) phosphate with hydrazine has been shown to be highly pH-dependent, with the desired compound forming only within a narrow pH range of 2–4.

Characterization of these complexes involves a suite of analytical techniques. Single-crystal X-ray diffraction is paramount for elucidating the precise three-dimensional arrangement of atoms, including bond lengths and angles, and revealing the coordination environment of the metal centers. nih.govresearchgate.net Spectroscopic methods such as infrared (IR) spectroscopy are employed to confirm the presence of coordinated hydrazine and phosphate groups by identifying their characteristic vibrational frequencies. ias.ac.inirphouse.com Elemental analysis provides the empirical formula of the synthesized compounds, confirming the ratio of the constituent elements.

Formation and Structural Features of Coordination Polymers and Frameworks

A significant feature of transition metal-hydrazine-phosphate systems is their propensity to form coordination polymers and extended frameworks. nih.govresearchgate.netrsc.org In these structures, hydrazine often acts as a bridging ligand, connecting two or more metal centers. nih.govresearchgate.net This bridging can occur in a bidentate fashion, where both nitrogen atoms of the hydrazine molecule coordinate to different metal ions. ias.ac.in

A prime example is the iron(III) phosphate hydrazine complex, [Fe(PO₄)(N₂H₄)]n, which exhibits a three-dimensional framework. nih.govresearchgate.net In this structure, each Fe(III) ion is octahedrally coordinated to four oxygen atoms from four different phosphate tetrahedra and two nitrogen atoms from two different hydrazine ligands. nih.govresearchgate.net The phosphate groups also act as bridges, linking four iron centers, while each hydrazine molecule bridges two iron atoms, resulting in a robust and extended network. nih.govresearchgate.net The formation of such frameworks is often consolidated by hydrogen bonding interactions between the hydrogen atoms of the hydrazine ligands and the oxygen atoms of the phosphate groups. nih.govresearchgate.net

The dimensionality and topology of these coordination polymers can be influenced by various factors, including the choice of the metal ion and the presence of other ligands or structure-directing agents. rsc.orgmdpi-res.com The use of longer, more flexible organic linkers in conjunction with phosphate can lead to the formation of one-dimensional chains or more complex three-dimensional architectures. rsc.org

| Compound | Metal Ion | Dimensionality | Key Structural Features | Reference |

| [Fe(PO₄)(N₂H₄)]n | Fe(III) | 3D | Octahedral FeO₄N₂ coordination; bridging hydrazine and phosphate ligands. | nih.govresearchgate.net |

| Co₂(PO₄)(H₂PO₄)N₂H₅ | Co(II) | Layered | Contains both PO₄³⁻ and H₂PO₄⁻ groups; hydrazine is present. | |

| {[M(dtbp)₂(azopy)(H₂O)₂]·(azopy)}x | Mn, Co, Cu, Cd | 1D | Linear coordination polymers with bridging azopyridine ligands and phosphate derivatives. | rsc.org |

Spectroscopic and Magnetic Properties of Hydrazine-Phosphate Metal Complexes

The spectroscopic properties of hydrazine-phosphate metal complexes provide valuable insights into their bonding and electronic structure. Infrared (IR) spectroscopy is particularly useful for identifying the coordination mode of the hydrazine ligand. The N-N stretching frequency (νN-N) in the IR spectrum is a key diagnostic tool. For a bridging bidentate hydrazine, this band typically appears in the range of 929–962 cm⁻¹. researchgate.net The N-H stretching frequencies, usually observed in the region of 3450-3150 cm⁻¹, also provide evidence for the presence of coordinated hydrazine. ias.ac.in

The magnetic properties of these complexes are dictated by the nature of the transition metal ion, its oxidation state, and the geometry of the coordination sphere. acs.orgacs.org For instance, cobalt(II) and nickel(II) complexes with hydrazine and phosphate-related ligands are often high-spin octahedral complexes, exhibiting paramagnetic behavior. ias.ac.in Magnetic susceptibility measurements over a range of temperatures can reveal the nature of the magnetic interactions between the metal centers. acs.orgacs.org In many hydrazine-bridged systems, antiferromagnetic coupling between the metal ions is observed at low temperatures. acs.orgacs.org This indicates that the unpaired electron spins on adjacent metal centers align in opposite directions, a phenomenon often transmitted through the bridging hydrazine ligand. researchgate.net

| Complex Type | Spectroscopic Feature | Magnetic Property | Reference |

| Metal-hydrazine-phosphate | ν(N-N) in IR spectrum (929-962 cm⁻¹) indicates bridging hydrazine. | Often paramagnetic; antiferromagnetic coupling at low temperatures. | ias.ac.inresearchgate.netacs.org |

| Co(II) and Ni(II) complexes | Characteristic d-d electronic transitions in UV-Vis spectra. | High-spin octahedral geometry. | ias.ac.in |

| [Fe(PO₄)(N₂H₄)]n | Paramagnetic Curie-Weiss behavior. |

Ligand Field Theory and Electronic Structure within Coordination Environments

Ligand Field Theory (LFT) provides a robust framework for understanding the electronic structure and properties of transition metal complexes, including those containing hydrazine and phosphate ligands. britannica.comlibretexts.org LFT considers the interactions between the metal d-orbitals and the orbitals of the surrounding ligands. These interactions lead to the splitting of the d-orbitals into different energy levels. libretexts.org The magnitude of this splitting, denoted as Δ, is influenced by the nature of the ligands. britannica.com

In an octahedral complex, the d-orbitals split into a lower-energy t₂g set and a higher-energy eg set. britannica.com Ligands that cause a large splitting are termed strong-field ligands, while those causing a small splitting are weak-field ligands. britannica.com The position of hydrazine and phosphate in the spectrochemical series, which ranks ligands according to their ability to cause d-orbital splitting, will determine whether a complex is high-spin or low-spin. britannica.com For a given metal ion, if the ligand field splitting energy (Δ) is smaller than the energy required to pair electrons in the same orbital, a high-spin complex will be formed, where electrons occupy the higher energy orbitals before pairing up in the lower energy ones. britannica.com Conversely, a large Δ leads to a low-spin complex. britannica.com

The electronic structure, as described by LFT, dictates the magnetic properties and the electronic spectra of the complexes. The number of unpaired electrons, which determines the magnetic moment, can be predicted based on the filling of the split d-orbitals. britannica.com Electronic transitions between these d-orbitals are responsible for the characteristic colors of many transition metal complexes. libretexts.org

Bridging Ligand Functions of Hydrazine in Phosphate-Containing Metal Architectures

As previously mentioned, a key role of hydrazine in phosphate-containing metal complexes is its function as a bridging ligand. nih.govresearchgate.netias.ac.in This bridging capability is fundamental to the formation of extended one-, two-, and three-dimensional structures. rsc.orgresearchgate.net The N-N single bond in hydrazine allows the two nitrogen atoms to coordinate to different metal centers, effectively linking them together. ias.ac.in

Iron Hydrazido and Hydrazine Species in Mononuclear Complexes

While much of the focus is on bridging hydrazine in polymeric structures, mononuclear iron complexes containing hydrazine and its deprotonated form, hydrazido (N₂H₃⁻), have also been synthesized and characterized. acs.orgnih.gov These studies often utilize sterically demanding ligands to stabilize the reactive iron center and prevent polymerization. acs.orgnih.gov

For example, the use of a sterically encumbered tris(phosphino)borate ligand has allowed for the isolation of a five-coordinate iron(II) hydrazido complex, [PhBPmter₃]Fe(η²-N₂H₃), where the hydrazido ligand coordinates in a side-on (η²) fashion. acs.orgnih.gov This complex can further react with a neutral ligand like hydrazine to form a six-coordinate species. acs.orgnih.gov In contrast, a less sterically hindered ligand system can lead to the formation of a hydrazine adduct, which may be thermally unstable and undergo further reactions to form bridged dimeric species. acs.orgnih.gov

These mononuclear complexes are of significant interest as they can serve as model systems for understanding the intermediates involved in processes like nitrogen fixation, where the reduction of dinitrogen to ammonia (B1221849) may proceed through hydrazine and hydrazido intermediates at an iron center. nih.govufl.edu The study of the reactivity of these species, including their oxidation and protonation reactions, provides valuable mechanistic insights. acs.orgnih.gov

Environmental Chemistry and Degradation Studies of Hydrazine in Phosphate Containing Systems

Hydrazine (B178648) Degradation Kinetics in Aqueous Environments

The degradation of hydrazine (N₂H₄) in aqueous systems is a complex process influenced by a multitude of environmental, chemical, and biological factors. dtic.mil The primary mechanism for its breakdown in water is a four-electron oxidation by dissolved oxygen, which converts hydrazine into nitrogen gas (N₂) and water. researchgate.netresearchgate.net However, this reaction proceeds very slowly in pure distilled water. researchgate.netresearchgate.net The rate of degradation is significantly dependent on variables such as pH, temperature, the concentration of dissolved oxygen, and the presence of metal ions and organic materials. who.intcdc.gov

Investigation of Environmental Factors: pH, Dissolved Oxygen, and Temperature

The stability and degradation rate of hydrazine in aquatic environments are intricately linked to several key environmental parameters.

pH: The pH of the aqueous solution plays a crucial role in hydrazine degradation. dtic.mil Alkaline conditions generally favor the autooxidation of hydrazine by dissolved oxygen. who.int Conversely, hydrazine solutions are considerably more stable under strongly acidic conditions. researchgate.net Research has shown that at a pH of 7, approximately 90% of hydrazine exists as the protonated hydrazinium (B103819) cation (N₂H₅⁺), which is non-volatile. dtic.mil Under more acidic conditions (pH 4), nearly all (99.9%) of the hydrazine is in this protonated form. nih.govcharite.de As the pH becomes more acidic, the oxidation rate of hydrazine slows, and at a pH of 2, the reaction effectively ceases. dtic.mil

Dissolved Oxygen: The presence of dissolved oxygen is a primary driver for the abiotic degradation of hydrazine. dtic.mil The oxidation of hydrazine is largely dependent on the rate of oxygen diffusion from the gas phase into the water. researchgate.netresearchgate.net In oxygen-deficient waters, the degradation pathway can shift, leading to the formation of ammonia (B1221849) as a byproduct. cdc.gov

Temperature: Temperature influences the rate of hydrazine degradation, with higher temperatures generally accelerating the process. researchgate.netresearchgate.net The decomposition of hydrazine to form ammonia begins at approximately 400°F (about 204°C) and is almost complete at 600°F (about 315°C). awt.org The reaction rate has been observed to more than double with every 10°C increase in temperature up to 70°C.

Catalytic Influence of Transition Metal Ions (e.g., Cu(II)) and Phosphate (B84403) Ions on Degradation Rates

The degradation of hydrazine can be significantly accelerated by the presence of catalysts.

Transition Metal Ions: Metal ions, particularly copper(II) (Cu(II)), are potent catalysts for hydrazine oxidation. dtic.milresearchgate.netresearchgate.netwho.int The catalytic activity of metal ions like Cu(II), Fe(II), Co(II), Ni(II), Cr(III), and Mn(II) has been studied, with copper salts and activated carbon being identified as some of the most effective catalysts. The presence of 1 ppm of Cu(II) can lead to the complete reaction of hydrazine with oxygen within 4 hours at 20°C. The catalytic action is believed to involve the abstraction of a hydrogen ion (H⁺) from the hydrazine molecule, forming a hydrazyl radical, which is a key step in the oxidation process. dtic.mildtic.mil This catalytic effect is a surface reaction, which is significant as it means the reaction proceeds more rapidly at the metal surface than in the bulk solution.

Phosphate Ions: Phosphate ions also catalyze the degradation of hydrazine in aqueous solutions. dtic.milresearchgate.netresearchgate.net Studies have shown that the rate of hydrazine degradation increases proportionally with the concentration of added phosphate ions. dtic.mil The presence of high concentrations of phosphate ions in a mineral medium creates favorable conditions for hydrazine oxidation. researchgate.net The evolution of ammonia as a degradation byproduct has been correlated with both Cu(II) and phosphate ion concentrations. researchgate.netresearchgate.netresearchgate.net

The combined presence of transition metal ions and phosphate ions can lead to a synergistic catalytic effect, significantly enhancing the rate of hydrazine degradation. The table below, based on findings from various studies, illustrates the impact of these factors on hydrazine degradation.

| Factor | Condition | Effect on Hydrazine Degradation Rate | Reference |

| pH | Alkaline | Increased | who.int |

| Acidic (pH < 7) | Decreased | researchgate.netdtic.mil | |

| Dissolved Oxygen | High Concentration | Increased | dtic.mil |

| Low Concentration | Decreased, potential for ammonia formation | cdc.gov | |

| Temperature | Increased | Increased | researchgate.netawt.org |

| Catalysts | Cu(II) Ions | Significantly Increased | dtic.milresearchgate.net |

| Phosphate Ions | Increased | dtic.milresearchgate.net |

Interaction with Geomatrices

The fate and transport of hydrazine in the subsurface environment are heavily influenced by its interactions with soil and clay minerals, collectively known as geomatrices.

Adsorption Mechanisms of Hydrazine on Clays (B1170129) and Soils

The adsorption of hydrazine onto clays and soils is a critical process that affects its mobility and bioavailability. The primary mechanisms of retention are dependent on the properties of the soil and the surrounding chemical environment. researchgate.net

Under acidic conditions (e.g., pH 4), hydrazine exists predominantly as the hydrazinium cation (N₂H₅⁺). nih.govcharite.de In this state, the primary mechanism for its retention in many soil systems is cation exchange, where the hydrazinium ion replaces other cations, such as Na⁺, on the exchange sites of clay minerals. researchgate.netnih.govcharite.de

Role of Surface Functional Groups and Suspension pH in Hydrazine Retention

The specific characteristics of the geomatrix surface and the pH of the soil suspension are paramount in determining the extent and nature of hydrazine retention.

Surface Functional Groups: The types of functional groups present on the surfaces of clays and soil organic matter play a significant role in hydrazine adsorption. researchgate.netnih.govcharite.de In addition to cation exchange sites, other surface functional groups, such as those on organic matter, can provide binding sites for hydrazine, particularly at higher concentrations. nih.govcharite.de

Suspension pH: The pH of the soil suspension is a master variable controlling hydrazine retention. researchgate.netdtic.mil As discussed, the pH dictates the speciation of hydrazine (N₂H₄ vs. N₂H₅⁺), which in turn determines the dominant adsorption mechanism. nih.govcharite.de In acidic environments, where the cationic form prevails, cation exchange is the key retention process. researchgate.net In some soils, such as the upper horizon of Arredondo soil, hydrazine was observed to be more readily adsorbed under alkaline conditions (pH 8.0) than at pH 4. nih.govcharite.de This highlights the complex interplay between soil type, pH, and hydrazine's chemical form in controlling its environmental fate. Hydrazinium ions that are retained on exchange sites can be readily desorbed by other cations like K⁺. researchgate.net

The following table summarizes the influence of pH on hydrazine speciation and the corresponding primary adsorption mechanisms on different geomatrices.

| pH | Predominant Hydrazine Species | Geomatrix | Primary Adsorption Mechanism | Reference |

| Acidic (e.g., pH 4) | N₂H₅⁺ (Hydrazinium ion) | Most clays and soils | Cation Exchange | researchgate.netnih.govcharite.de |

| Alkaline (e.g., pH 8) | N₂H₄ (Neutral) & N₂H₅⁺ | Montmorillonite | Cation Exchange | researchgate.netnih.govcharite.de |

| Alkaline (e.g., pH 8) | N₂H₄ (Neutral) & N₂H₅⁺ | Kaolinite, Arredondo soil | Non-exchange mechanisms, interaction with functional groups | researchgate.netnih.govcharite.de |

Broader Scientific Implications and Future Research Directions

Advanced Materials Science Applications and Engineering Perspectives

Hydrazine (B178648) phosphate (B84403) is emerging as a compound of interest in the development of advanced materials, offering unique properties that stem from its composite nature. Research into its applications reveals significant potential in solid-state electrolytes, functional nanomaterials, and as a precursor for novel material synthesis.

One of the notable applications is in the field of solid-state ionics. Hydrazine phosphate exhibits proton conductivity, suggesting its utility in devices like solid acid fuel cells. vulcanchem.com Its conductivity (σ) is reported to be approximately 10⁻⁴ S/cm at moderate temperatures. vulcanchem.com There is ongoing research into enhancing this property, with studies suggesting that doping with elements like cesium or rubidium could improve anhydrous proton transport, drawing parallels to established proton conductors like CsH₂PO₄. vulcanchem.com

The compound also serves as a building block in more complex material architectures. For instance, hydrazine phosphorus-containing dendrimers are being utilized to construct multilayered thin films through electrostatic layer-by-layer self-assembly. researchgate.net These functional nanomaterials can be engineered to have either cationic or anionic surfaces, creating bioactive coatings that can control protein and cell adhesion, which has significant implications for biomedical devices and tissue engineering. researchgate.net

Furthermore, this compound and its constituent parts are integral to the synthesis of other advanced materials. The synthesis of hydrazine iron(III) phosphate, [Fe(PO₄)(N₂H₄)]n, represents the creation of a novel transition metal phosphate containing hydrazine, which forms a three-dimensional framework with potential applications in magneto-chemistry and as electrode materials for batteries. iucr.org The hydrazine component also acts as a powerful reducing agent, a property leveraged in the synthesis of various nanoparticles. For example, hydrazine hydrate (B1144303) is used in redox reactions to produce porous red phosphorus nanoparticles and copper nanoparticles from their respective precursors. acs.orgacs.org This indicates a potential role for this compound as a single-source precursor or reactant in similar nanomaterial synthesis routes.

| Application Area | Material/System | Key Research Finding | Potential Impact |

|---|---|---|---|

| Solid-State Electrolytes | This compound | Exhibits proton conductivity of ~10⁻⁴ S/cm, with potential for enhancement via doping. vulcanchem.com | Development of new solid acid fuel cells. |

| Functional Surfaces | Hydrazine Phosphorus Dendrimers | Used in layer-by-layer assembly to create bioactive films that control cell adhesion. researchgate.net | Advanced biomedical coatings and tissue engineering scaffolds. |

| Novel Framework Materials | Hydrazine Iron(III) Phosphate | A new 3D framework material with unique structural and magnetic properties. iucr.org | Applications in catalysis, magnetism, and battery technology. |

| Nanomaterial Synthesis | Hydrazine as a reducing agent | Effective in synthesizing red phosphorus and copper nanoparticles. acs.orgacs.org | Precursor for creating a wide range of functional nanoparticles. |

Contributions to Green Chemistry and Sustainable Synthesis Initiatives

The global push for environmentally benign chemical processes has cast a spotlight on hydrazine and its derivatives, including this compound. The compound is relevant to green chemistry primarily through its involvement in sustainable synthesis routes and energy-efficient chemical transformations.